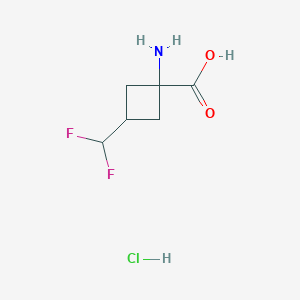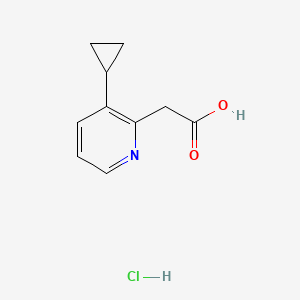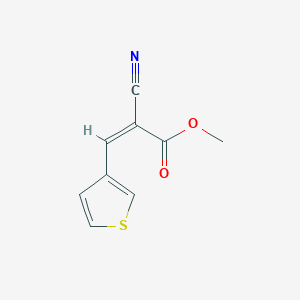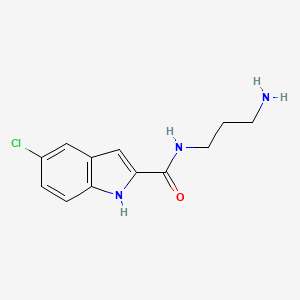![molecular formula C11H14ClF2N B2515507 [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride CAS No. 1417636-66-8](/img/structure/B2515507.png)
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride, also known as JNJ-42153605, is a novel and selective serotonin 2C receptor agonist. It has gained attention in the scientific community due to its potential therapeutic applications in the treatment of obesity, drug addiction, and psychiatric disorders. In
Mécanisme D'action
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride selectively activates the serotonin 2C receptor, which is primarily expressed in the brain. Activation of this receptor has been shown to reduce food intake, increase energy expenditure, and improve glucose metabolism. It has also been shown to reduce drug-seeking behavior by modulating the activity of the mesolimbic dopamine system. The anxiolytic and antidepressant-like effects of this compound are thought to be mediated by its ability to modulate the activity of the prefrontal cortex and amygdala.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces food intake and body weight by decreasing the activity of the hypothalamus, which is responsible for regulating appetite and energy expenditure. It also improves glucose metabolism by increasing insulin sensitivity and reducing hepatic glucose production. In addition, this compound has been shown to reduce drug-seeking behavior by modulating the activity of the mesolimbic dopamine system. The anxiolytic and antidepressant-like effects of this compound are thought to be mediated by its ability to modulate the activity of the prefrontal cortex and amygdala.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride has a number of advantages and limitations for lab experiments. One advantage is its selectivity for the serotonin 2C receptor, which reduces the potential for off-target effects. However, its selectivity also limits its potential therapeutic applications, as the serotonin 2C receptor is primarily expressed in the brain. Another limitation is its relatively short half-life, which may limit its effectiveness in long-term studies.
Orientations Futures
There are a number of future directions for the study of [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride. One direction is the development of more selective and potent agonists for the serotonin 2C receptor. This could potentially expand the therapeutic applications of this class of compounds. Another direction is the study of the long-term effects of this compound on metabolic and behavioral outcomes. This could provide insight into the potential clinical applications of this compound. Finally, the study of the molecular mechanisms underlying the effects of this compound could provide insight into the development of new treatments for obesity, drug addiction, and psychiatric disorders.
Méthodes De Synthèse
The synthesis of [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride involves the reaction of 2,4-difluorobenzylamine with 2-methylcyclopropanecarboxylic acid, followed by the reduction of the resulting carboxylic acid with lithium aluminum hydride. The final product is obtained by treating the resulting amine with hydrochloric acid.
Applications De Recherche Scientifique
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of obesity, drug addiction, and psychiatric disorders such as depression and anxiety. In animal models, this compound has been shown to reduce food intake, decrease body weight, and improve glucose metabolism. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models.
Propriétés
IUPAC Name |
[1-(2,4-difluorophenyl)-2-methylcyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c1-7-5-11(7,6-14)9-3-2-8(12)4-10(9)13;/h2-4,7H,5-6,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEMUCHWOQQMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(CN)C2=C(C=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515428.png)
![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2515435.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2515437.png)

![2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2515441.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B2515445.png)
methylidene}anilinium iodide](/img/structure/B2515446.png)
